molecular formula C17H20N4OS B2571044 N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1797628-80-8

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2571044
CAS No.: 1797628-80-8
M. Wt: 328.43
InChI Key: NMXZKRABMHDOQB-UHFFFAOYSA-N
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Description

This compound features a cyclopentane core substituted with a thiophen-2-yl group and a carboxamide-linked ethyl chain bearing a pyrazolo[1,5-a]imidazole heterocycle. Its molecular formula is C₂₀H₂₁N₅O₂S (approximate molecular weight: 403.48 g/mol). The thiophene moiety contributes to π-π interactions in biological systems, while the pyrazoloimidazole enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(17(6-1-2-7-17)14-4-3-13-23-14)18-9-10-20-11-12-21-15(20)5-8-19-21/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZKRABMHDOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the thiophene ring and the cyclopentane carboxamide group through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentane Core

BJ48838 (1-(4-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)cyclopentane-1-carboxamide)
  • Molecular Formula : C₁₉H₂₁ClN₄O
  • Key Difference : Replaces the thiophen-2-yl group with a 4-chlorophenyl substituent.
  • This substitution may alter target selectivity in kinase or protease inhibition pathways .
Halopemide (HLP)
  • Structure : N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-ethyl]-4-fluoro-benzamide
  • Key Differences : Features a benzimidazolone-piperidine moiety instead of pyrazoloimidazole and a fluorobenzamide group.
  • Biological Relevance: Known as a phospholipase D (PLD) inhibitor, highlighting the importance of carboxamide-linked heterocycles in enzyme inhibition. The benzimidazolone group may confer stronger hydrogen-bonding interactions compared to pyrazoloimidazole .

Heterocycle and Linker Modifications

Thiadiazol-2-amine Derivatives ()
  • Example : N-(5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-2-arylamide
  • Key Differences : Replaces the cyclopentane core with a thiadiazole ring and uses a benzoimidazole instead of pyrazoloimidazole.
  • However, the lack of a cyclopentane ring may reduce conformational flexibility, affecting bioavailability .
VU0155056 (VU01)
  • Structure : N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide
  • Key Differences : Incorporates a naphthamide group and a benzoimidazolone-piperidine system.
  • Biological Relevance: Another PLD inhibitor, demonstrating that carboxamide-linked aromatic systems (e.g., naphthamide) enhance potency in lipid-signaling pathways .

Functional Group Comparisons

Thiophen-2-yl Derivatives ()
  • Example : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
  • Key Differences : Utilizes thiophen-2-yl ethylamine and ether linkages instead of carboxamide-pyrazoloimidazole.
  • Impact : The amine-oxide and ether groups improve water solubility but may reduce metabolic stability due to susceptibility to oxidation .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Key Features
Target Compound 403.48 3.2 Thiophene (electron-rich), pyrazoloimidazole (H-bond donor), cyclopentane
BJ48838 356.85 3.8 Chlorophenyl (lipophilic), pyrazoloimidazole
Halopemide (HLP) 483.94 4.1 Benzimidazolone-piperidine, fluorobenzamide
VU0155056 (VU01) 447.51 3.5 Naphthamide, benzoimidazolone-piperidine
Thiadiazol-2-amine (Ref 5) ~380 2.9 Thiadiazole core, benzoimidazole, arylamide
  • Key Observations :
    • The target compound balances moderate logP and molecular weight, suggesting favorable absorption and blood-brain barrier penetration.
    • Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzyme active sites compared to chlorophenyl or benzimidazole groups.

Biological Activity

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of 312.4 g/mol. The compound features a complex structure that includes a pyrazolo-imidazole core and a cyclopentane moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Ethyl Linker : Alkylation reactions are commonly used for this step.
  • Introduction of the Thiophenyl Group : This often involves coupling reactions with thiophene derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiprotozoal and anticancer agent.

Antiprotozoal Activity

Research indicates that compounds with pyrazolo[1,5-a]imidazole cores exhibit significant inhibitory effects against protozoan parasites such as Plasmodium falciparum. For instance, similar compounds have shown IC50 values ranging from 6.9 μM to 31 μM against P. falciparum growth in culture assays . These findings suggest that the compound may inhibit essential enzymes or pathways in protozoan metabolism.

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. It has demonstrated cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific mechanisms include:

  • Inhibition of cell proliferation : The compound has been shown to decrease cell viability in a dose-dependent manner.
  • Induction of apoptosis : Flow cytometry analysis indicates increased annexin V staining in treated cells.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • A study on pyrazolo[1,5-a]imidazole derivatives indicated promising results in inhibiting tumor growth in xenograft models.
  • Another investigation reported that modifications to the thiophene group enhanced antitumor activity and selectivity towards cancer cells over normal cells.

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (μM)Reference
Pyrazolo[1,5-a]imidazole derivativeAntimalarial6.9
Related pyrazole compoundAnticancer14
N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-...CytotoxicityVaries

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